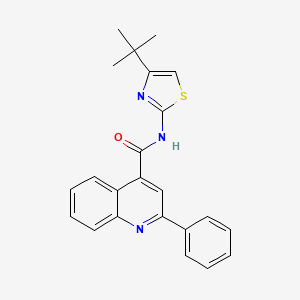

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide” is a complex organic compound. It contains a thiazole ring, which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. The thiazole ring is substituted with a tert-butyl group at the 4-position . The compound also contains a quinoline ring, which is a fused ring system with a benzene ring and a pyridine ring .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The thiazole and quinoline rings would contribute to the rigidity of the molecule, while the carboxamide group would introduce polarity .

Chemical Reactions Analysis

This compound, like other organic compounds, would be expected to undergo various chemical reactions. The reactivity would be influenced by the presence of the thiazole and quinoline rings, as well as the carboxamide group .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the thiazole and quinoline rings would likely make the compound relatively stable and resistant to degradation. The carboxamide group would introduce polarity, which could influence the compound’s solubility in different solvents .

Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

Quinoline derivatives, like N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide, are often explored in drug discovery due to their diverse pharmacological activities. For instance, the discovery of quinolinone-3-carboxamide as a potent CFTR potentiator highlights the relevance of quinoline derivatives in treating cystic fibrosis. This discovery involved high-throughput screening and extensive medicinal chemistry optimizations, leading to the identification of ivacaftor, an FDA-approved drug for cystic fibrosis patients with specific mutations (Hadida et al., 2014). Similarly, N-tert-butyl isoquine, a 4-aminoquinoline antimalarial drug candidate, exemplifies the application of quinoline derivatives in addressing global health challenges such as malaria (O’Neill et al., 2009).

Chemical Synthesis and Material Science

Quinoline and thiazolyl derivatives are also significant in chemical synthesis and material science, serving as building blocks for more complex molecules. The preparation of derivatives of N-tert-Butyldecahydro-3-isoquinoline carboxamide showcases the synthetic utility of such compounds in creating medicinally important molecules, particularly HIV protease inhibitors (Casper & Hitchcock, 2007). Moreover, the synthesis and antimicrobial study of fluoroquinolone-based 4-thiazolidinones underline the role of thiazolyl derivatives in developing new antimicrobial agents, highlighting their potential in combating bacterial and fungal infections (Patel & Patel, 2010).

Direcciones Futuras

Propiedades

IUPAC Name |

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-phenylquinoline-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS/c1-23(2,3)20-14-28-22(25-20)26-21(27)17-13-19(15-9-5-4-6-10-15)24-18-12-8-7-11-16(17)18/h4-14H,1-3H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKEPYRDQKPTGGV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2534876.png)

![4-[4-(Pyrimidin-2-yloxymethyl)piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2534881.png)

![4-chloro-2-{[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino}phenol](/img/structure/B2534885.png)

![2-(3-benzyltriazolo[4,5-d]pyrimidin-7-yl)sulfanyl-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2534887.png)

![2-[(E)-2-(dimethylamino)ethenyl]-4-(2-methoxyphenyl)-6-methylpyridine-3,5-dicarbonitrile](/img/structure/B2534890.png)

![2-{3-[(4-Fluorobenzoyl)amino]phenoxy}ethyl 4-fluorobenzenecarboxylate](/img/structure/B2534894.png)

![4-[[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]sulfonyl]morpholine](/img/structure/B2534896.png)

![1-{3-[2-(Furan-2-yl)-2-oxoethyl]morpholin-4-yl}prop-2-en-1-one](/img/structure/B2534897.png)

![Methyl 2-(chloromethyl)-5-(2-methoxy-2-oxoethyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2534898.png)